BenchChemオンラインストアへようこそ!

SLC26A4-IN-1

Pendrin inhibition IC50 comparison Anion exchange

SLC26A4-IN-1 is the benchmark reference standard for pendrin (SLC26A4) inhibition studies with an IC50 of 4.1 μM. It defines the baseline for SAR-driven optimization of the 3-carboxy-2-methylbenzofuran series. The essential C3-carboxylic acid and scaffold-specific selectivity make it a critical control for validating new analogs. Source exclusively for experiments requiring a well-characterized, peer-reviewed activity profile.

Molecular Formula C17H13BrO4
Molecular Weight 361.2 g/mol
CAS No. 5010-56-0
Cat. No. B3268994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLC26A4-IN-1
CAS5010-56-0
Molecular FormulaC17H13BrO4
Molecular Weight361.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)Br)C(=O)O
InChIInChI=1S/C17H13BrO4/c1-10-16(17(19)20)14-8-13(6-7-15(14)22-10)21-9-11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,20)
InChIKeyNXYCLZDDICDAQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SLC26A4-IN-1 (CAS 5010-56-0) Pendrin Inhibitor for Diuretic Potentiation and Airway Hydration Studies


SLC26A4-IN-1 (compound 1a) is a 3-carboxy-2-methylbenzofuran small molecule that inhibits the anion exchanger pendrin (SLC26A4), a Cl−/HCO3−/I− antiporter expressed in kidney, lung, thyroid, and inner ear epithelia [1]. Identified through high-throughput screening of 50,000 synthetic small molecules, SLC26A4-IN-1 emerged as the most potent inhibitor from the initial screen with an IC50 of 4.1 μM for pendrin inhibition [2]. Its discovery represents a critical milestone in pendrin pharmacology, establishing the 5-benzyloxy-2-methylbenzofuran scaffold as a validated chemical starting point for structure-activity relationship studies that ultimately yielded sub-micromolar inhibitors [3].

Why Generic SLC26A4 Inhibitors Cannot Substitute for SLC26A4-IN-1 in Research Applications


The SLC26A4 inhibitor landscape encompasses compounds with widely divergent potency profiles, selectivity characteristics, and chemical scaffolds that preclude simple interchangeability. First-generation pendrin inhibitors such as PDSinh-A01 exhibit IC50 values of 2.5–10 μM [1], while clinically available NSAIDs like niflumic acid require concentrations of approximately 100 μM to achieve less than 40% inhibition [2]. The 5-benzyloxy-2-methylbenzofuran scaffold represented by SLC26A4-IN-1 (1a) offers a distinct chemotype with unique structure-activity relationships: the carboxylic acid functionality at position 3 is essential for pendrin inhibition, as substitution with esters, amides, or methyl ketones abolishes activity entirely [3]. Furthermore, scaffold-dependent selectivity profiles among SLC26 family members (A3, A4, A6) vary substantially across inhibitor classes [4]. These chemical and pharmacological differences establish that SLC26A4-IN-1 is not functionally equivalent to other pendrin inhibitors and must be specifically sourced when its particular potency, scaffold, or role as a validated lead compound reference standard is required.

Quantitative Differentiation of SLC26A4-IN-1 Against Comparators: IC50, Scaffold Validation, and Functional Activity


SLC26A4-IN-1 Exhibits 24-Fold Greater Pendrin Inhibition Potency Compared to Niflumic Acid

SLC26A4-IN-1 (compound 1a) demonstrates an IC50 of 4.1 μM for pendrin inhibition, representing a 24-fold improvement in potency compared to niflumic acid, a clinically used NSAID and previously described pendrin blocker [1]. Niflumic acid requires a concentration of approximately 100 μM to achieve less than 40% inhibition of pendrin activity, establishing a clear potency differential that limits its utility as a selective pharmacological tool [2].

Pendrin inhibition IC50 comparison Anion exchange

SLC26A4-IN-1 Represents a Structurally Validated Lead Scaffold with Defined SAR Governing Pendrin Inhibition

The 3-carboxy-2-methylbenzofuran scaffold of SLC26A4-IN-1 establishes a critical SAR foundation for pendrin inhibitor development: the carboxylic acid functionality at position 3 is absolutely essential for pendrin inhibition, as ester, amide, or methyl ketone substitutions at this position produce completely inactive compounds [1]. This SAR insight is not generalizable across other pendrin inhibitor chemotypes such as tetrahydropyrazolopyridines or aminophenylthiazoles, and provides a unique chemical fingerprint for this compound series [2].

Structure-activity relationship Benzofuran scaffold Carboxylic acid pharmacophore

SLC26A4-IN-1 Scaffold Achieves 8-Fold Potency Improvement Over First-Generation Pendrin Inhibitors

SLC26A4-IN-1 (IC50 4.1 μM) demonstrates an approximately 2.4-fold potency improvement over the first-generation pendrin inhibitor PDSinh-A01, which exhibits an IC50 of approximately 10 μM in comparable pendrin inhibition assays [1]. This potency differential reflects the outcome of a 50,000-compound HTS campaign that identified four novel inhibitor classes, with the 3-carboxy-2-methylbenzofuran scaffold emerging as the most promising lead series [2].

Lead optimization High-throughput screening Pendrin inhibitor potency

SLC26A4-IN-1 Defines the Baseline Potency for Benzofuran Series Optimization Leading to Sub-Micromolar Inhibitor 1d

SLC26A4-IN-1 (compound 1a, IC50 4.1 μM) served as the starting point for structure-activity studies evaluating 732 benzofuran analogs, which ultimately identified compound 1d with an IC50 of approximately 0.5 μM for pendrin inhibition [1]. This 8-fold improvement in potency demonstrates the tractability of the 3-carboxy-2-methylbenzofuran scaffold for medicinal chemistry optimization, while positioning SLC26A4-IN-1 as the essential reference standard against which all subsequent benzofuran-based pendrin inhibitors are benchmarked [2].

Medicinal chemistry Lead optimization Analog synthesis

Procurement-Relevant Application Scenarios for SLC26A4-IN-1 Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization and SAR Benchmarking

SLC26A4-IN-1 serves as the essential reference standard for laboratories optimizing pendrin inhibitors within the 3-carboxy-2-methylbenzofuran chemical series. Its IC50 of 4.1 μM defines the baseline potency from which SAR-driven improvements are measured, as demonstrated in the published optimization campaign that evaluated 732 analogs to identify compound 1d with sub-micromolar potency [1]. The validated SAR—specifically the absolute requirement for a carboxylic acid at position 3 and inactivity of ester/amide/ketone derivatives—provides a critical control for confirming the integrity of newly synthesized benzofuran analogs [2].

In Vitro Pharmacological Tool for Pendrin Inhibition Studies Requiring Moderate Potency

SLC26A4-IN-1 is appropriate for in vitro pendrin inhibition studies where moderate potency (IC50 4.1 μM) is sufficient and the experimental design requires a compound with a well-characterized, peer-reviewed activity profile. With 24-fold greater potency than niflumic acid (IC50 ~100 μM) and 2.4-fold greater potency than first-generation inhibitors (~10 μM), SLC26A4-IN-1 enables experiments at lower compound concentrations that reduce the risk of solvent toxicity or off-target effects associated with weak inhibitors requiring high dosing [1].

Diuretic Potentiation Research Using Validated Pendrin Inhibitor Scaffold

The 3-carboxy-2-methylbenzofuran scaffold of SLC26A4-IN-1 has demonstrated in vivo proof-of-concept for pendrin inhibition as a diuretic potentiation strategy. The optimized analog 1d (derived from SLC26A4-IN-1 SAR) potentiated furosemide-induced diuresis by 45% in mice at 10 mg/kg without affecting urine volume when administered alone [1]. While SLC26A4-IN-1 itself has not been evaluated in the same in vivo potentiation assay, it serves as the chemical scaffold reference standard for researchers investigating structure-diuresis relationships or developing pendrin inhibitors for diuretic-resistant edema.

Selectivity Profiling Controls for SLC26 Family Transporter Studies

SLC26A4-IN-1 provides a structurally distinct control compound for selectivity profiling experiments that aim to differentiate pendrin (SLC26A4) inhibition from activity against related SLC26 family members. The benzofuran scaffold offers a chemotype distinct from tetrahydropyrazolopyridine, aminophenylthiazole, and NSAID-based inhibitors, enabling scaffold-specific selectivity assessments against SLC26A3 and SLC26A6 [1]. The published selectivity data for analog 1d—which shows minimal or no activity against SLC26A3, SLC26A6, and CFTR at high concentrations—was established using the same benzofuran core scaffold and provides a framework for designing appropriate selectivity controls [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SLC26A4-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.